Ethyl 2-chloro-3-oxoheptanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15ClO3 |
|---|---|
Molecular Weight |
206.66 g/mol |
IUPAC Name |
ethyl 2-chloro-3-oxoheptanoate |
InChI |
InChI=1S/C9H15ClO3/c1-3-5-6-7(11)8(10)9(12)13-4-2/h8H,3-6H2,1-2H3 |
InChI Key |
QUGHPRLZQGGQAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(C(=O)OCC)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of Ethyl 2 Chloro 3 Oxoheptanoate
Direct Chlorination Strategies for Precursor β-Keto Esters
The most direct route to Ethyl 2-chloro-3-oxoheptanoate involves the selective introduction of a chlorine atom at the C2 position (the α-position) of its non-halogenated precursor, Ethyl 3-oxoheptanoate. This transformation relies on the electrophilic chlorination of the enol or enolate form of the β-keto ester. The acidic nature of the α-proton, situated between two electron-withdrawing carbonyl groups, facilitates the formation of this key nucleophilic intermediate.
Sulfuryl chloride (SO₂Cl₂) is a highly effective and widely used reagent for the α-chlorination of ketones and keto esters. The reaction proceeds by an electrophilic attack of the enol tautomer of Ethyl 3-oxoheptanoate on the sulfuryl chloride.
The mechanism is initiated by the keto-enol tautomerization of the starting material. The electron-rich double bond of the enol form then acts as a nucleophile, attacking an electrophilic chlorine atom of the SO₂Cl₂ molecule. This step forms a transient intermediate which subsequently loses a proton, typically facilitated by the solvent or a trace base, to yield the final product, this compound. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drive the reaction to completion.
Initial research demonstrated the feasibility of this method, achieving high conversion and good yields. Subsequent studies focused on refining the protocol to minimize the formation of side products, such as the corresponding dichlorinated species, which can arise from the use of excess chlorinating agent or elevated temperatures. The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758), at controlled temperatures to ensure high selectivity for monochlorination.
The efficiency and selectivity of the direct chlorination of Ethyl 3-oxoheptanoate are highly dependent on the reaction parameters. Careful optimization is crucial to maximize the yield of the desired monochlorinated product while suppressing side reactions.
Solvent Effects: The choice of solvent plays a critical role. Aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are preferred as they effectively dissolve the reactants without interfering with the reaction mechanism. The polarity of the solvent can influence the keto-enol equilibrium; more polar solvents can stabilize the enol form, potentially increasing the reaction rate. In contrast, protic solvents such as methanol (B129727) are generally avoided as they can react with sulfuryl chloride.
Temperature Control: The chlorination reaction is typically exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of sulfuryl chloride is essential for controlling the reaction rate and preventing thermal decomposition or the formation of undesired byproducts like the dichlorinated ester. Once the addition is complete, the reaction may be allowed to warm to room temperature to ensure full conversion.
Stoichiometry: Precise control over the stoichiometry is paramount. Using 1.0 to 1.1 molar equivalents of sulfuryl chloride relative to the β-keto ester is standard practice. An insufficient amount leads to incomplete conversion, while a significant excess increases the risk of dichlorination at the α-position.
Multicomponent Coupling and Condensation Approaches
An alternative synthetic strategy involves constructing the carbon backbone of the target molecule's precursor through a coupling reaction. This convergent approach builds the α-keto ester framework, which can then be chlorinated in a subsequent step as described in section 2.1.
This methodology utilizes the reaction between a suitable Grignard reagent and a diester, specifically diethyl oxalate (B1200264), to form an α-keto ester. For the synthesis of the precursor to this compound, the required intermediate is Ethyl 2-oxo-3-heptanoate. This requires the addition of a five-carbon (pentyl) group to the two-carbon diethyl oxalate core.
The key nucleophile for this synthesis is pentylmagnesium bromide. This organometallic compound is prepared via the reaction of a halogenated precursor, typically 1-bromopentane, with magnesium metal turnings. The reaction is conducted under strictly anhydrous conditions, as Grignard reagents are potent bases and are readily quenched by protic sources like water. Anhydrous diethyl ether or THF is used as the solvent, which not only dissolves the reactants but also coordinates with the magnesium center, stabilizing the Grignard reagent. The formation is often initiated with a small crystal of iodine or gentle heating. The resulting Grignard reagent, CH₃(CH₂)₄MgBr, is a powerful C-nucleophile ready for the subsequent condensation step.
The core of this synthetic route is the selective reaction of the prepared pentylmagnesium bromide with one of the two equivalent ester groups of diethyl oxalate. The nucleophilic pentyl group attacks an electrophilic carbonyl carbon of the diester. This addition forms a tetrahedral intermediate, which then collapses by expelling an ethoxide leaving group to generate the ketone functionality of the target α-keto ester, Ethyl 2-oxo-3-heptanoate.
A critical challenge in this reaction is preventing a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol byproduct. This selectivity is typically achieved by performing the reaction at very low temperatures (e.g., -78 °C), which disfavors the second addition. At these temperatures, the magnesium alkoxide complex formed after the first addition is relatively stable and less susceptible to further attack. The reaction is terminated by an aqueous acidic workup (e.g., with saturated ammonium (B1175870) chloride or dilute hydrogen chloride) to protonate the intermediate and quench any unreacted Grignard reagent. This method provides a reliable, albeit technically demanding, route to the α-keto ester precursor.
Grignard Reaction-Based Syntheses Involving Diethyl Oxalate
Subsequent Chemical Transformations for the Target Compound
Once synthesized, α-chloro-β-keto esters like this compound serve as versatile intermediates for a variety of chemical transformations. These reactions leverage the reactivity of the chlorinated carbon center and the adjacent carbonyl groups.
Key subsequent transformations include:
Nucleophilic Substitution (SN2) Reactions : The α-chloro ketone structure can undergo SN2 reactions. Studies have shown that the reaction of α-chloro-β-ketoesters at the tertiary carbon atom proceeds smoothly to yield α-heteroatom-substituted-β-ketoesters with retained enantiopurity. researchgate.net
Biocatalytic Reductions : Enzymes, particularly ketoreductases (KREDs), are effective in the dynamic reductive kinetic resolution (DYRKR) of aryl α-chloro β-keto esters. rsc.org This process yields chiral anti-aryl α-chloro β-hydroxy esters with high diastereoselectivity and enantioselectivity (up to >99% ee). rsc.org These products are valuable intermediates in the synthesis of pharmaceuticals like diltiazem (B1670644). rsc.org Whole cells of Kluyveromyces marxianus and reductases from Saccharomyces cerevisiae have also been shown to reduce α-chloro-β-keto esters to the corresponding α-chloro-β-hydroxy esters. mdpi.com
Epoxidation : The α-chlorinated-β-ketoester can be transformed into a chiral epoxide through sequential asymmetric chlorination followed by cyano-epoxidation, which can be performed in a one-pot synthesis. mdpi.comresearchgate.net
Favorskii Rearrangement : Under certain conditions, α-chloro-β-keto esters can undergo a Favorskii rearrangement to produce 1,2-diesters, sometimes with a slight reduction in enantiopurity. researchgate.netacs.org
Alkylation and Acylation Reactions Employing Ethyl Acetoacetate (B1235776) Derivatives
The acetoacetic ester synthesis is a foundational method for preparing ketones and β-keto esters through the alkylation and acylation of ethyl acetoacetate. shivajicollege.ac.inlibretexts.org The methylene (B1212753) protons alpha to the two carbonyl groups are acidic and can be removed by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. shivajicollege.ac.in
Alkylation : The ethyl acetoacetate anion is a potent nucleophile that reacts with alkyl halides in an SN2 reaction to form an alkyl acetoacetic ester. shivajicollege.ac.invanderbilt.edu This process can be repeated to introduce a second, different alkyl group. libretexts.org Subsequent hydrolysis and decarboxylation of the alkylated product yields a ketone. libretexts.org This methodology is versatile, allowing for the synthesis of various compounds, including succinic acids and other dicarboxylic acids, by using appropriate haloesters or dihaloalkanes as the alkylating agents. scribd.com
Acylation : Similarly, the enolate of ethyl acetoacetate can react with acyl chlorides. This reaction introduces an acyl group, leading to a β,δ-diketo ester. libretexts.org Following the standard protocol of acidic hydrolysis and heating, this intermediate can be decarboxylated to yield a 1,3-diketone. libretexts.org
Novel Synthetic Pathways and Catalytic Systems for α-Chloro-β-keto Ester Formation
Recent advancements in organic synthesis have led to the development of novel and efficient catalytic systems for the formation of α-chloro-β-keto esters, with a significant focus on enantioselectivity.
Several catalytic approaches have been reported:
Zinc-Catalyzed Asymmetric Chlorination : A complex of PyBidine-Zn(OAc)₂ has been shown to catalyze the asymmetric chlorination of β-ketoesters using N-chlorosuccinimide (NCS) as the chlorine source, achieving up to 82% enantiomeric excess (ee). mdpi.comresearchgate.net
Cinchona Alkaloid Organocatalysis : Hybrid amide-based Cinchona derivatives have been employed as phase-transfer catalysts for the highly enantioselective α-chlorination of β-keto esters. nih.gov Using as little as 0.5 mol% of the catalyst, the reactions proceed in high yields (up to 99%) and excellent enantioselectivity (up to 97% ee). nih.gov Another strategy uses simple Cinchona alkaloids in combination with hypervalent iodine-based Cl-transfer reagents. nih.gov
Aqueous Dichlorination : An environmentally friendly method utilizes an Oxone/aluminum trichloride (B1173362) (AlCl₃) mixture in an aqueous medium for the α,α-dichlorination of β-keto esters. organic-chemistry.org This process is notable for its use of inexpensive, non-toxic reagents and water as the solvent, producing high yields in short reaction times. organic-chemistry.org
Photochemical Methods : A one-pot protocol starting from α-diazoketones involves an initial photochemical Wolff rearrangement to form a ketene. This intermediate is then trapped by a chiral Lewis base catalyst, followed by enantioselective α-chlorination to produce α-chlorinated carboxylic acid esters with high enantiopurity (er up to 99:1). acs.org
| Catalytic System | Chlorine Source | Key Features | Reported Enantioselectivity | Reference |
|---|---|---|---|---|
| PyBidine-Zn(OAc)₂ Complex | NCS | Asymmetric chlorination of α-benzyl-β-ketoesters. | Up to 82% ee | mdpi.comresearchgate.net |
| Hybrid Amide-Based Cinchona Alkaloids | NCS | Phase-transfer catalysis; low catalyst loading (0.5 mol%). | Up to 97% ee | nih.gov |
| Cinchona Alkaloids / Hypervalent Iodine Reagents | Hypervalent Iodine-Based Cl-transfer reagents | Organocatalytic approach. | Good enantioselectivities | nih.gov |
| Oxone / AlCl₃ | AlCl₃ | α,α-dichlorination in aqueous medium; environmentally friendly. | Not applicable (achiral) | organic-chemistry.org |
| Chiral Lewis Base (ITU) / Photochemistry | Not specified | Starts from α-diazoketones via Wolff rearrangement. | Up to 99:1 er | acs.org |
Mechanistic Elucidation of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. This section details the mechanistic aspects of key transformations involved in the synthesis and reaction of this compound.
Reaction Mechanism Studies of Chlorination Reactions
The mechanism of chlorination of β-keto esters varies depending on the catalyst and reagents employed.
Zinc-Catalyzed Mechanism : For the PyBidine-Zn(OAc)₂ catalyzed reaction, a proposed mechanism begins with the coordination of the β-ketoester to the zinc complex. mdpi.com A base, such as NaHCO₃, assists in the formation of a zinc-enolate intermediate. mdpi.com This nucleophilic enolate then reacts with the electrophilic chlorine source (e.g., NCS) to yield the α-chlorinated product and regenerate the catalyst. mdpi.com
Cinchona Alkaloid-Catalyzed Mechanism : In organocatalytic systems using Cinchona alkaloids, investigations support a mechanism where the alkaloid functions as a nucleophilic catalyst. nih.gov It reacts with the chlorinating agent to generate a chiral electrophilic chlorine-transfer reagent in situ. nih.gov This chiral intermediate then delivers the chlorine atom to the β-keto ester enolate in an enantioselective manner.
Oxone-Mediated Mechanism : In the dichlorination using Oxone and AlCl₃ in water, the proposed mechanism involves the oxidation of chloride ions (from AlCl₃) by Oxone to produce electrophilic chlorine cations (Cl⁺). organic-chemistry.org These cations then react with the enol form of the β-keto ester to give the dichlorinated product. organic-chemistry.org
Detailed Mechanistic Insights into Carbonyl Addition and Rearrangement Processes
Carbonyl addition and rearrangement reactions are fundamental to the synthesis and transformation of β-keto esters.
Claisen Condensation Mechanism : The formation of β-keto esters often relies on the Claisen condensation. The mechanism starts with the deprotonation of an ester at the α-carbon by a strong base to form a nucleophilic ester enolate. jove.com This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule, creating a tetrahedral alkoxide intermediate. jove.com The reaction concludes with the expulsion of an alkoxide group, which restores the carbonyl and forms the β-keto ester. jove.com This final deprotonation of the product drives the reaction to completion. jove.com
Nucleophilic Addition to the Carbonyl Group : Computational studies of nucleophilic addition to carbonyls, such as the reduction of a β-ketoester with NaBH₄, suggest that under non-chelating conditions, the transition state is reactant-like. academie-sciences.fr The stereoselectivity is therefore determined by the preferred conformation of the substrate. academie-sciences.fr
Rearrangement Mechanisms :
Wolff Rearrangement : This photochemical reaction converts an α-diazoketone into a ketene. acs.org The mechanism involves the loss of N₂ to form a carbene, which then undergoes a 1,2-rearrangement. This process is integral to novel synthetic routes for α-chlorinated esters. acs.org
Favorskii Rearrangement : This rearrangement is observed in α-halo ketones, including α-chloro-β-keto esters, typically under basic conditions. researchgate.netacs.org It is thought to proceed through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile.
(Trichloromethyl)carbinol Rearrangement : A related rearrangement involves a 1-2 chlorine shift in (trichloromethyl)carbinols, which converts them to α-chloroacetic acids. The mechanism is believed to involve the initial formation of an epoxide intermediate. cdnsciencepub.com
Chemical Reactivity and Derivatization Strategies of Ethyl 2 Chloro 3 Oxoheptanoate
Nucleophilic Substitution Reactions at the α-Chloride Center
The chlorine atom at the α-position to the ketone in ethyl 2-chloro-3-oxoheptanoate is susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl and ester groups enhances the electrophilicity of the α-carbon, facilitating substitution reactions. This reactivity allows for the introduction of a variety of functional groups, leading to the synthesis of diverse molecular scaffolds.
Formation of Ether and Thioether Derivatives
The displacement of the α-chloride by oxygen and sulfur nucleophiles provides a direct route to the corresponding ether and thioether derivatives. While specific studies on this compound are limited, the reactivity of analogous α-chloro-β-keto esters suggests that these transformations are readily achievable.
The synthesis of α-alkoxy-β-keto esters can be accomplished through the reaction of the α-chloro-β-keto ester with an alkoxide. The choice of base and solvent is crucial to deprotonate the alcohol and facilitate the substitution.
Similarly, the synthesis of α-alkylthio-β-keto esters can be achieved by reacting the α-chloro precursor with a thiol in the presence of a base. acs.org Triethylamine is a commonly used base for this transformation, promoting the formation of the thiolate nucleophile. acs.org Studies on various α-chloro-β-keto esters have demonstrated that this nucleophilic substitution proceeds smoothly to yield the corresponding α-alkylthio derivatives while maintaining the enantiopurity of the starting material if a chiral substrate is used. acs.org This suggests that the reaction likely proceeds via an SN2 mechanism. acs.org A selective method for preparing α-organylthio esters from β-keto esters involves the use of sodium S-organyl sulfurothioates (Bunte salts) under basic conditions. nih.gov
Amination and Related Heteroatom Functionalizations
The introduction of nitrogen and other heteroatoms at the α-position of this compound opens avenues for the synthesis of α-amino acid derivatives and other valuable compounds. The direct amination of α-chloro-β-keto esters can be challenging due to the potential for over-alkylation and side reactions. However, various strategies have been developed to achieve this transformation effectively.
One common approach involves the use of nitrogen nucleophiles such as sodium azide (B81097), followed by reduction of the resulting α-azido-β-keto ester to the corresponding α-amino-β-keto ester. acs.org The nucleophilic substitution of α-chloro-β-keto esters with sodium azide has been shown to proceed efficiently. acs.org X-ray crystallographic analysis of the product from a similar reaction confirmed that the substitution occurs with an inversion of configuration, which is characteristic of an SN2 mechanism. acs.org
Direct amidation of β-keto esters has also been achieved using nickelocene (B73246) catalysis, offering a convergent route to α-amidated products. nih.gov Furthermore, organocatalytic asymmetric α-amination of β-keto esters using a guanidine-bisurea bifunctional catalyst in the presence of diethyl azodicarboxylate (DEAD) has been developed, yielding α-amination products in high yield and enantioselectivity.
Carbonyl Group Transformations
The ketone moiety in this compound is another key site for chemical modification. Stereoselective reduction of this carbonyl group is of particular interest as it generates a chiral center, leading to the formation of valuable enantiopure building blocks.
Stereoselective Reduction of the Ketone Moiety
The asymmetric reduction of the ketone in α-chloro-β-keto esters can produce four possible stereoisomers of the corresponding α-chloro-β-hydroxy ester. The development of highly stereoselective methods, both enzymatic and chemocatalytic, has been a significant focus of research.
Biocatalysis, particularly using enzymes from baker's yeast (Saccharomyces cerevisiae) and other microorganisms, offers a powerful tool for the stereoselective reduction of ketones. georgiasouthern.edu While whole-cell reductions of α-chloro-β-keto esters can sometimes lead to mixtures of diastereomers, the use of isolated reductase enzymes can provide high stereoselectivity. georgiasouthern.edu
Numerous studies on the enzymatic reduction of the structurally similar ethyl 4-chloro-3-oxobutanoate have demonstrated the feasibility of producing specific stereoisomers with high enantiomeric excess (ee). For instance, an NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor has been used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate. nih.govnih.gov In a biphasic system of n-butyl acetate (B1210297) and water, this enzymatic reduction yielded the product with 86% ee and a molar yield of 95.4%. nih.govnih.gov The use of a biphasic system was found to overcome issues of substrate instability and enzyme inhibition observed in a purely aqueous medium. nih.govnih.gov
Similarly, recombinant E. coli cells expressing the aldehyde reductase gene from Sporobolomyces salmonicolor have been successfully employed for the same transformation, achieving a 91.1% molar conversion and an optical purity of 91% ee. nih.gov Co-expression of a glucose dehydrogenase gene for NADPH regeneration further improved the efficiency of the system. nih.gov Baker's yeast, in the presence of additives like allyl bromide or allyl alcohol, has also been shown to produce both L- and D-3-hydroxyesters from ethyl 4-chloro-3-oxobutanoate with high enantioselectivity (90-97% ee). arkat-usa.org
Table 1: Examples of Enzymatic Reduction of Ethyl 4-chloro-3-oxobutanoate
| Enzyme Source | Product | Enantiomeric Excess (ee) | Molar Yield (%) | Reference |
|---|---|---|---|---|
| Aldehyde Reductase (Sporobolomyces salmonicolor) | Ethyl (R)-4-chloro-3-hydroxybutanoate | 86% | 95.4% | nih.govnih.gov |
| Recombinant E. coli (expressing Aldehyde Reductase) | Ethyl (R)-4-chloro-3-hydroxybutanoate | 91% | 91.1% | nih.gov |
| Baker's Yeast (with additives) | L-(R)- and D-(S)-4-chloro-3-hydroxybutanoates | 90-97% | - | arkat-usa.org |
The development of chiral catalysts for the asymmetric reduction of β-keto esters has been extensively studied. These catalysts often feature a transition metal, such as ruthenium or iridium, complexed with a chiral ligand. The stereochemical outcome of the reduction is controlled by the chirality of the ligand.
For the reduction of α-chloro-β-keto esters, the choice of catalyst and reaction conditions is critical to achieve high diastereo- and enantioselectivity. The presence of the α-chloro substituent can influence the coordination of the substrate to the metal center and, consequently, the stereochemical course of the reaction. While direct studies on this compound are lacking, the successful asymmetric reduction of other α-substituted β-keto esters suggests that similar methodologies could be applied. georgiasouthern.edu
Formation of Oximes, Hydrazones, and Imines
The carbonyl group at the C-3 position of this compound is a primary site for nucleophilic attack. It readily reacts with nitrogen-based nucleophiles such as hydroxylamine (B1172632), hydrazine (B178648), and primary amines to form the corresponding oximes, hydrazones, and imines (Schiff bases), respectively.
These condensation reactions typically proceed via nucleophilic addition to the ketone, forming a tetrahedral carbinolamine intermediate. Subsequent dehydration, often catalyzed by a mild acid or base, yields the C=N double bond characteristic of these derivatives.
Oxime Formation: Reaction with hydroxylamine (NH₂OH) yields an oxime. The reaction is generally carried out in a protic solvent like ethanol, sometimes with the addition of a base like sodium acetate to neutralize the hydrochloride salt of hydroxylamine.
Hydrazone Formation: Hydrazine (NH₂-NH₂) and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) react to form hydrazones. These reactions are fundamental in both derivatization and as a precursor step for heterocyclic synthesis. researchgate.netgoogle.comresearchgate.netnih.gov For instance, a patented purification method for ethyl 7-chloro-2-oxoheptanoate involves the formation of a solid hydrazone derivative by reacting the crude product with a hydrazine compound, followed by hydrolysis to regenerate the purified keto ester. google.com
Imine Formation: Primary amines (R-NH₂) react to form imines. The equilibrium for this reaction often requires the removal of water to drive it to completion.
The formation of these derivatives is not only a method for the characterization of the ketone but also serves as a crucial step in the synthesis of various heterocyclic compounds, as discussed in section 3.4.2.
| Derivative | Reagent | Typical Conditions | Product Type |
|---|---|---|---|
| Oxime | Hydroxylamine hydrochloride (NH₂OH·HCl) | Ethanol/Water, NaOAc or Pyridine (B92270), Room Temp. to Reflux | Ethyl 2-chloro-3-(hydroxyimino)heptanoate |
| Hydrazone | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | Ethanol, Room Temp. to Reflux | Ethyl 2-chloro-3-hydrazonoheptanoate |
| Phenylhydrazone | Phenylhydrazine | Ethanol, Acetic Acid (cat.), Reflux | Ethyl 2-chloro-3-(2-phenylhydrazono)heptanoate |
| Imine (Schiff Base) | Primary Amine (R-NH₂) | Toluene, Dean-Stark trap, Acid catalyst (e.g., p-TsOH) | Ethyl 2-chloro-3-(alkylimino)heptanoate |
Ester Group Modifications
The ethyl ester functionality of the molecule can be readily modified through reactions common to carboxylic acid esters, namely transesterification and hydrolysis.
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol (R'-OH). This reaction is particularly useful for modifying the properties of the molecule, such as solubility or boiling point, or for introducing specific functional groups contained within the new alcohol. The ability to selectively transesterify β-keto esters is a valuable transformation in organic synthesis. nih.govnih.gov
The reaction is an equilibrium process that can be catalyzed by either acids or bases. masterorganicchemistry.com To drive the reaction to completion, the alcohol is typically used in large excess, often as the solvent.
Acid-Catalyzed Transesterification: Protic acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., boric acid, arylboronic acids) are effective catalysts. nih.govresearchgate.netnih.gov The mechanism involves protonation of the ester carbonyl, increasing its electrophilicity for attack by the new alcohol. Recent advances have focused on environmentally benign catalysts like boric acid and its derivatives, which can facilitate transesterification under solvent-free conditions. nih.govbuct.edu.cnrsc.org
Base-Catalyzed Transesterification: Strong bases like sodium alkoxides (NaOR') are used. The mechanism involves nucleophilic acyl substitution, where the incoming alkoxide attacks the ester carbonyl. To avoid simple saponification, the conjugate acid of the alkoxide base (R'OH) is used as the solvent.
Enzyme-Catalyzed Transesterification: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the transesterification of β-keto esters under mild, solvent-free conditions. google.com This method offers high chemoselectivity and can be used for resolving racemic alcohols.
| Catalyst Type | Example Catalyst | Typical Conditions | Reference |
|---|---|---|---|
| Lewis Acid | Boric Acid (H₃BO₃) | Solvent-free, Heat | nih.gov |
| Lewis Acid | Silica-supported Boric Acid | Solvent-free, 80-120 °C | nih.govrsc.org |
| Lewis Acid | 3-Nitrobenzeneboronic acid | Toluene, Reflux | researchgate.net |
| Base | Sodium Ethoxide (NaOEt) | Ethanol, Reflux | masterorganicchemistry.com |
| Enzyme | Novozym 435 (CALB) | Solvent-free, Reduced Pressure, 40-60 °C | google.com |
The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-3-oxoheptanoic acid. This transformation can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: The ester is heated with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction is reversible, so a large excess of water is used to drive the equilibrium towards the products. google.com
Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method as the reaction is essentially irreversible. The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The initial product is the carboxylate salt (sodium 2-chloro-3-oxoheptanoate), which is then protonated in a separate step by adding a strong acid to yield the final carboxylic acid. A patent describing a purification process for ethyl 7-chloro-2-oxoheptanoate mentions a final hydrolysis step to yield the desired product after an initial condensation with a hydrazine derivative. google.com
It is important to note that β-keto acids are susceptible to decarboxylation upon heating, which would result in the formation of 2-chloroheptan-3-one. Therefore, hydrolysis conditions must be carefully controlled, often proceeding at lower temperatures to minimize this side reaction.
C-C Bond Forming Reactions
The carbon skeleton of this compound can be elaborated through reactions that form new carbon-carbon bonds. The key reactive sites for these transformations are the methylene (B1212753) groups adjacent to the carbonyl functions.
The term "active methylene group" in β-dicarbonyl compounds typically refers to the carbon atom situated between the two carbonyl groups (the C-2 or α-position). In this compound, this position is substituted with a chlorine atom and a single proton. The electron-withdrawing effects of the adjacent ketone, ester, and chlorine atom significantly increase the acidity of this C-2 proton, facilitating its removal by a base to form an enolate.
This enolate is a potent nucleophile and can participate in Aldol-type condensation reactions with various electrophiles, such as aldehydes and ketones. wikipedia.org The reaction involves the nucleophilic addition of the enolate to the carbonyl group of the electrophile, forming a β-hydroxy adduct. Subsequent dehydration can lead to the formation of an α,β-unsaturated product.
However, a unique feature of α-chloro-β-keto esters is the potential for forming a dianion. researchgate.net While the C-2 proton is the most acidic, a sufficiently strong base (e.g., two equivalents of lithium diisopropylamide, LDA) can also deprotonate the C-4 (γ-position) methylene group. The resulting dianion reacts regioselectively at the more nucleophilic γ-position with electrophiles. This reactivity is well-documented for the analogous compound, ethyl 2-chloroacetoacetate, and provides a pathway to γ-alkylated products. researchgate.net
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, leveraging its multiple reactive sites. Many of these syntheses are multicomponent reactions that efficiently build complex ring systems.
Pyrazole Synthesis: As an extension of hydrazone formation (Section 3.2.2), the reaction of β-keto esters with hydrazine hydrate can lead directly to pyrazolone (B3327878) heterocycles through intramolecular cyclization and dehydration. researchgate.netclockss.orgorganic-chemistry.orgbeilstein-journals.orgrsc.org The reaction involves the initial formation of a hydrazone at the C-3 position, followed by nucleophilic attack of the second nitrogen atom onto the ester carbonyl, leading to cyclization and elimination of ethanol.
Isoxazole Synthesis: Similarly, reaction with hydroxylamine can yield isoxazolone derivatives. nih.govijpca.orgresearchgate.netbeilstein-journals.orgnih.gov The initially formed oxime undergoes intramolecular cyclization via attack of the oxime oxygen onto the ester carbonyl, followed by elimination of ethanol.
Hantzsch Pyridine Synthesis: This is a classic four-component reaction that combines an aldehyde, ammonia (B1221849), and two equivalents of a β-keto ester to form a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. alfa-chemistry.comfiveable.mewikipedia.orgchemtube3d.comscribd.com this compound could serve as the β-keto ester component, leading to highly substituted pyridine derivatives.
Gewald Aminothiophene Synthesis: This multicomponent reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to produce a 2-aminothiophene. wikipedia.orgresearchgate.netorganic-chemistry.orgumich.edumdpi.com While the classic Gewald reaction uses an α-cyanoester, variations exist, and the reactive methylene groups of this compound could potentially participate in related thiophene (B33073) syntheses.
| Heterocycle | Key Reagents | General Reaction Name | Reference |
|---|---|---|---|
| Pyrazole (Pyrazolone) | Hydrazine or substituted hydrazines | Knorr Pyrazole Synthesis | organic-chemistry.orgbeilstein-journals.org |
| Isoxazole (Isoxazolone) | Hydroxylamine | - | nih.govijpca.org |
| Pyridine | Aldehyde, Ammonia | Hantzsch Pyridine Synthesis | alfa-chemistry.comwikipedia.org |
| 2-Aminothiophene | α-Cyanoester, Sulfur, Base | Gewald Reaction | wikipedia.orgorganic-chemistry.org |
Advanced Spectroscopic and Chromatographic Characterization Methodologies for Ethyl 2 Chloro 3 Oxoheptanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of various NMR experiments, the precise structure, connectivity, and even stereochemistry of Ethyl 2-chloro-3-oxoheptanoate can be determined.
Proton (¹H) NMR Spectral Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to each unique proton environment.
The ethyl ester group will be characterized by a triplet signal for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), arising from coupling to each other. The protons of the heptanoyl chain will also show characteristic splitting patterns based on their neighboring protons. The single proton at the chlorinated second carbon (CHCl) is expected to appear as a singlet, assuming no significant coupling with neighboring protons.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ (ethyl group) | 1.2-1.4 | Triplet | 7.1 |
| OCH₂ (ethyl group) | 4.1-4.3 | Quartet | 7.1 |
| CHCl (alpha-chloro) | 4.5-4.7 | Singlet | N/A |
| CH₂ (position 4) | 2.6-2.8 | Triplet | 7.4 |
| CH₂ (position 5) | 1.5-1.7 | Sextet | 7.4 |
| CH₂ (position 6) | 1.2-1.4 | Sextet | 7.5 |
| CH₃ (position 7) | 0.8-1.0 | Triplet | 7.5 |
Carbon-13 (¹³C) NMR Spectral Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
The carbonyl carbons of the ester and ketone groups are expected to appear at the downfield end of the spectrum (160-210 ppm). The carbon bearing the chlorine atom will also be significantly deshielded. The carbons of the ethyl group and the heptanoyl chain will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (ester) | 165-175 |
| C=O (ketone) | 195-205 |
| CHCl (alpha-chloro) | 60-70 |
| OCH₂ (ethyl group) | 60-65 |
| CH₃ (ethyl group) | 13-15 |
| CH₂ (position 4) | 35-45 |
| CH₂ (position 5) | 25-35 |
| CH₂ (position 6) | 20-30 |
| CH₃ (position 7) | 13-15 |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
To definitively establish the connectivity of the atoms within this compound, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. Cross-peaks in the COSY spectrum will confirm the connectivity between adjacent protons in the ethyl group and along the heptanoyl chain. For instance, a cross-peak between the signals for the protons at positions 4 and 5 would confirm their adjacency.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. Each cross-peak in an HMQC or HSQC spectrum links a proton signal to the signal of the carbon to which it is attached. This allows for the unambiguous assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly valuable for identifying quaternary carbons (like the carbonyl carbons) and for piecing together the entire molecular framework by observing long-range correlations. For example, correlations would be expected between the CHCl proton and the ester and ketone carbonyl carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before they are introduced into the mass spectrometer for analysis. For a synthesized sample of this compound, GC-MS can be used to assess its purity by separating it from any starting materials or byproducts. The mass spectrum obtained for the pure compound will serve as a fingerprint for its identification.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of chlorine will be indicated by a characteristic isotopic pattern for the molecular ion peak and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak. Common fragmentation pathways for esters and ketones would be expected, including alpha-cleavage and McLafferty rearrangement.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z | Predicted Fragment |
| [M]⁺ | C₉H₁₅ClO₃⁺ |
| [M-C₂H₅O]⁺ | Loss of the ethoxy group |
| [M-C₄H₉]⁺ | Alpha-cleavage at the ketone |
| [C₄H₉CO]⁺ | Butanoyl cation |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₉H₁₅ClO₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Calculated Exact Mass for this compound:
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₉H₁₆ClO₃⁺ | 207.0782 |
| [M+Na]⁺ | C₉H₁₅ClNaO₃⁺ | 229.0602 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within the this compound molecule. The IR spectrum of this compound is distinguished by strong absorption bands corresponding to the stretching vibrations of its carbonyl (C=O) groups and the carbon-chlorine (C-Cl) bond.
The presence of two carbonyl groups—a ketone and an ester—results in prominent peaks in the region of 1700-1750 cm⁻¹. pressbooks.pub Specifically, the ester carbonyl stretch typically appears at a higher wavenumber (1750-1730 cm⁻¹) compared to the ketone carbonyl stretch (1725-1705 cm⁻¹). uc.edu The C-O stretching vibrations of the ester group also produce strong bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com The aliphatic C-H stretching vibrations are observed between 3000 and 2850 cm⁻¹. uc.edu
Furthermore, the carbon-chlorine (C-Cl) bond introduces a characteristic absorption band in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹, which can aid in confirming the presence of the halogen. uc.edu
Key IR Absorption Bands for this compound:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1750-1730 | Strong |
| C=O (Ketone) | Stretch | 1725-1705 | Strong |
| C-O (Ester) | Stretch | 1300-1000 | Strong |
| C-H (Aliphatic) | Stretch | 3000-2850 | Strong |
| C-Cl | Stretch | 800-600 | Strong |
Chromatographic Techniques for Separation and Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a commonly used technique for the analysis of β-keto esters. However, the keto-enol tautomerism inherent in these compounds can lead to poor peak shapes. chromforum.org To overcome this, mixed-mode columns or adjustments to the mobile phase and temperature can be employed. chromforum.org
A typical RP-HPLC method for a related compound, ethyl 4-chloro-3-oxobutanoate, utilizes a C18 column with a mobile phase consisting of acetonitrile and water with a phosphoric acid modifier. sielc.com For mass spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid. sielc.com
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 or other suitable reversed-phase column |
| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., phosphoric acid, formic acid) |
| Detection | UV (typically around 254 nm) or Mass Spectrometry (MS) |
| Temperature | Ambient or elevated to improve peak shape |
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The selection of an appropriate capillary column and temperature program is crucial for achieving good separation and resolution.
For halogenated compounds, a non-polar or mid-polar stationary phase, such as one containing 5% phenyl-polysiloxane, is often effective. ijpsr.com A temperature-programmed analysis allows for the efficient elution of the compound while separating it from any potential impurities. Flame Ionization Detection (FID) is a common and robust detection method for organic compounds, while an Electron Capture Detector (ECD) can offer enhanced sensitivity for halogenated molecules. usgs.gov Mass spectrometry (GC-MS) provides definitive identification of the compound and its impurities based on their mass spectra. ijpsr.com
Method validation according to ICH guidelines is necessary to ensure the reliability of the analytical procedure, including parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. ijpsr.com
Exemplary GC Method Parameters:
| Parameter | Condition |
| Column | DB-5 (5% phenyl-95% dimethylpolysiloxane) or equivalent |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial temperature hold followed by a ramp to a final temperature |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Since this compound possesses a chiral center at the C2 position, chiral chromatography is necessary to separate and quantify its enantiomers. Chiral HPLC is the most common approach for determining enantiomeric excess (ee).
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are widely used for the separation of a broad range of enantiomeric compounds, including ketones and esters. phenomenex.comacs.org The choice of mobile phase, typically a mixture of hexane and an alcohol like isopropanol, is critical for achieving optimal separation. nih.gov
The enantiomeric excess of α-chloro-β-keto esters has been successfully determined using chiral HPLC analysis, often with columns like Chiralcel OD-H. acs.org
Representative Chiral HPLC Conditions:
| Parameter | Condition |
| Column | Chiralcel OD-H or similar polysaccharide-based CSP |
| Mobile Phase | Hexane/Isopropanol mixture |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Controlled, often around 20°C |
X-ray Crystallography (if suitable crystalline forms are obtained)
X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. To perform this analysis, a single crystal of high quality is required. For β-keto acids, which are related to β-keto esters, crystallization can sometimes be induced from a mixture of a non-polar solvent like heptane and a small amount of a more polar solvent like diethyl ether at low temperatures. acs.org
Applications of Ethyl 2 Chloro 3 Oxoheptanoate in Advanced Organic Synthesis
Precursor to Complex Molecular Architectures and Scaffolds
The arrangement of functional groups in ethyl 2-chloro-3-oxoheptanoate makes it an ideal starting point for the synthesis of intricate molecular frameworks. The chlorine atom at the alpha position to both the ester and the ketone activates the molecule for various nucleophilic substitution and cyclization reactions.
While direct synthesis of dihydropyrones from this compound is not extensively documented in the provided research, the reactivity of analogous α-halo-β-keto esters suggests its potential in forming lactone structures. For instance, related intermediates like ethyl 3-bromo-2-oxohexanoate have been utilized in the biosynthesis of bislactone antibiotics gla.ac.uk. This type of transformation typically involves intramolecular cyclization where the ester group or a derivative thereof acts as a nucleophile, attacking a carbon center after subsequent chemical modifications. The inherent functionality of this compound provides the necessary electrophilic and nucleophilic centers to construct such cyclic ether frameworks, which are prevalent in many biologically active natural products.
This compound is a notable precursor for synthesizing various heterocyclic compounds through nucleophilic substitutions and cyclization reactions smolecule.com. Its reaction with thiosemicarbazones, for example, can yield substituted thiophene (B33073) derivatives smolecule.com. These resulting thiophene structures are of interest due to their potential non-steroidal anti-inflammatory activity smolecule.com. The general synthetic strategy involves the reaction of the β-keto ester moiety with a dinucleophile, leading to the formation of a stable heterocyclic ring.
The precursor to the title compound, ethyl 3-oxoheptanoate, is used in the Biginelli reaction to produce cyclized compounds like tetrahydropyrrolo[1,2-c]pyrimidines, which have been investigated as Hepatitis B virus (HBV) inhibitors nih.gov. This highlights the utility of the heptanoate backbone in forming complex heterocyclic systems.
The α-chloro-β-keto ester functionality is a powerful tool for carbon chain extension. A general method for creating longer carbon chains from similar structures involves the generation of a dianion from the starting material, which can then react regioselectively with various electrophiles, such as alkyl halides researchgate.net. This process allows for the controlled addition of new carbon fragments to the core molecule.
The synthesis of this compound itself involves the chlorination of ethyl 3-oxoheptanoate thieme-connect.com. This precursor can be modified and elongated prior to chlorination, or the chloro-derivative can be used in subsequent alkylation reactions to build more complex carbon skeletons with precise functional group placement.
Chiral Building Block in Enantioselective Synthesis
The ketone group at the C-3 position of this compound is a key feature that allows the molecule to be used as a prochiral substrate in asymmetric synthesis. The stereoselective reduction of this ketone is a powerful strategy for creating chiral molecules with high enantiomeric purity.
The asymmetric reduction of 2-chloro-3-oxo-esters is a well-established method for producing chiral chlorohydrins, which are valuable synthetic intermediates researchgate.net. Carbonyl reductase enzymes, such as CpKR from Candida parapsilosis, have demonstrated excellent stereoselectivity in the reduction of the keto group at the C3-position of related 2-chloro-3-oxo-esters researchgate.net. This biocatalytic reduction typically yields the corresponding chiral alcohol with high enantiomeric excess (>99% ee) researchgate.net. The resulting (2S, 3R) or (2S, 3S) chlorohydrins are versatile chiral building blocks.
Alternatively, non-enantioselective reduction of the keto group using reagents like sodium borohydride (B1222165) (NaBH₄) can produce the corresponding 2-chloro-3-hydroxyalkanoates as a mixture of diastereomers researchgate.net.
| Substrate Class | Reaction Type | Catalyst/Reagent | Product Type | Significance |
|---|---|---|---|---|
| Ethyl 2-chloro-3-oxoalkanoate | Asymmetric Reduction | Carbonyl Reductase (e.g., CpKR) | Chiral 2-chloro-3-hydroxyalkanoate | Access to enantiomerically pure intermediates for pharmaceuticals. researchgate.net |
| Ethyl 2-chloro-3-oxoalkanoate | Reduction | Sodium Borohydride (NaBH₄) | Diastereomeric mixture of 2-chloro-3-hydroxyalkanoates | Generation of hydroxylated derivatives for further synthesis. researchgate.net |
The chiral chlorohydrins produced from the enantioselective reduction of this compound and its analogs are critical, stereochemically defined intermediates for the synthesis of complex target molecules researchgate.net. For example, a chiral chlorohydrin derived from a related 2-chloro-3-oxo-propanoate is a key precursor for methyl (2R,3S)‐3‐(4‐methoxyphenyl) glycidate, which is an advanced chiral synthon for the cardiovascular drug diltiazem (B1670644) researchgate.net. The defined stereochemistry at the C-2 and C-3 positions is crucial for the subsequent formation of the epoxide ring and ultimately for the biological activity of the final drug product. This demonstrates the pivotal role of such intermediates in providing the necessary stereochemical information for multi-step synthetic pathways.
Enabling Fragment in Retrosynthetic Analysis of Polyfunctionalized Compounds
This compound is a versatile chemical intermediate with applications in the synthesis of more complex organic molecules, including those with potential use in pharmaceuticals and agrochemicals. smolecule.com In the field of organic synthesis, retrosynthetic analysis is a critical technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process identifies key fragments, or synthons, that can be strategically combined to form the desired product.
Despite its potential as a building block, a comprehensive review of available scientific literature does not yield specific, detailed examples of this compound being utilized as a key enabling fragment in the retrosynthetic analysis of complex, polyfunctionalized compounds. While the compound's reactivity makes it a candidate for such applications, published research to date has not focused on its role in the total synthesis of natural products or other intricate molecular architectures.
The majority of available research focuses on the synthesis and applications of a structural isomer, Ethyl 7-chloro-2-oxoheptanoate, which serves as an important precursor in the industrial synthesis of the pharmaceutical compound Cilastatin. This has led to a significant body of literature on the synthesis and reactions of this particular isomer, while the synthetic utility of this compound in the context of retrosynthesis remains largely unexplored in academic and industrial research publications.
Further research and exploration into the reactivity and synthetic applications of this compound are necessary to establish its role as a valuable fragment in the retrosynthetic analysis and subsequent synthesis of polyfunctionalized molecules. Without such dedicated studies, its potential in this area of advanced organic synthesis remains theoretical.
Theoretical and Computational Studies on Ethyl 2 Chloro 3 Oxoheptanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). openstax.orgmasterorganicchemistry.compearson.com The energy and distribution of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile.
For molecules like Ethyl 2-chloro-3-oxoheptanoate, the HOMO is typically associated with the enolate form, where the electron density is highest on the α-carbon, making it nucleophilic. The LUMO, conversely, is centered on the carbonyl carbon atoms, which are electron-deficient and thus susceptible to nucleophilic attack. wuxibiology.comscielo.brpsu.edu The presence of the electron-withdrawing chlorine atom at the α-position is expected to lower the energy of both the HOMO and LUMO compared to its non-chlorinated analog, ethyl 3-oxoheptanoate. This lowering of the LUMO energy enhances the electrophilicity of the carbonyl carbon at position 3. nih.gov
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Molecular Orbital | Predicted Location of Highest Density | Predicted Effect of α-Chloro Group | Implied Reactivity |
| HOMO | α-carbon (in enolate form) | Lowers energy, reducing nucleophilicity | Susceptible to electrophilic attack at the α-carbon |
| LUMO | Carbonyl carbon (C3) | Lowers energy, increasing electrophilicity | Prone to nucleophilic attack at the C3 carbonyl |
This table is generated based on general principles of FMO theory applied to α-chloro-β-keto esters.
Electrostatic potential (ESP) mapping is a computational technique used to visualize the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.orgnih.govmdpi.combeilstein-journals.org For this compound, an ESP map would show negative potential (typically colored red) around the oxygen atoms of the carbonyl and ester groups, indicating their nucleophilic character. Conversely, positive potential (blue) would be concentrated on the carbonyl carbons and the α-hydrogen (if present in the enol form), highlighting their electrophilic nature. nih.gov The chlorine atom, being highly electronegative, would also influence the local electronic environment, contributing to the electrophilicity of the adjacent α-carbon.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the calculation of activation energies for transition states.
The synthesis of this compound involves the α-chlorination of a β-keto ester. Theoretical studies on this reaction for analogous compounds suggest that the mechanism proceeds through an enol or enolate intermediate. mdpi.comnih.gov DFT calculations can be employed to model the reaction pathway, comparing the energetics of different chlorinating agents (e.g., N-chlorosuccinimide) reacting with the β-keto ester. nih.govresearchgate.netresearchgate.net These models can elucidate the structure of the transition state and explain the observed regioselectivity and stereoselectivity, especially in asymmetric chlorination reactions catalyzed by chiral complexes. mdpi.comnih.govbeilstein-journals.org For instance, computational models have been used to propose transition state structures where a catalyst holds the enolate and the chlorinating agent in a specific orientation to achieve high enantioselectivity. nih.gov
The carbonyl group at the C3 position is a primary site for reactivity. Theoretical studies on the reduction of β-keto esters provide a framework for understanding how this group in this compound would react with reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. nih.govrsc.orgmdpi.comwikipedia.org Computational models can predict the stereochemical outcome of such reductions by analyzing the transition states for hydride attack from different faces of the carbonyl plane. acs.orgbohrium.comsemanticscholar.orgnih.gov
Similarly, the addition of other nucleophiles to the C3 carbonyl can be modeled. The presence of the α-chloro substituent is known to enhance the electrophilicity of the adjacent carbonyl group, making it more susceptible to nucleophilic attack. nih.gov DFT calculations can quantify this activating effect and model the entire reaction coordinate for additions, providing insights into reaction rates and product distributions. nih.gov
Conformational Analysis and Stereochemical Behavior
Acyclic molecules like this compound can exist in various conformations due to rotation around single bonds. Computational methods are essential for determining the relative energies of these conformers and understanding how they influence the molecule's reactivity and stereochemical behavior. mdpi.comorganic-chemistry.org
For β-keto esters, a significant equilibrium exists between the keto and enol tautomers. Computational studies have shown that the keto form is generally more stable, but the specific conformation is influenced by factors like solvent and intramolecular hydrogen bonding in the enol form. nih.govmdpi.com The presence of bulky substituents and the chloro atom at the α-position in this compound will create specific steric interactions that favor certain rotational conformations. A detailed conformational analysis would involve mapping the potential energy surface as a function of key dihedral angles to identify the lowest energy structures. This understanding is crucial for rationalizing the stereochemical outcomes of reactions, as the preferred conformation often dictates the facial selectivity of attack on the carbonyl groups. mdpi.comnih.gov
Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)
Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for structural elucidation, analysis of purity, and understanding the electronic environment of the molecule. The primary methods employed for these predictions are rooted in quantum mechanics, particularly Density Functional Theory (DFT), which provides a balance between accuracy and computational cost. d-nb.infouni-bonn.de
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies involves calculating the electronic structure of the molecule in its ground state. For NMR predictions, the magnetic shielding tensors of each nucleus are calculated, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). bas.bg For IR predictions, the vibrational frequencies and their corresponding intensities are determined from the second derivatives of the energy with respect to the atomic coordinates. arxiv.orgnih.gov
Predicted ¹H NMR Chemical Shifts
The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals for the protons in the ethyl group and the heptanoyl chain. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and chloro groups.
Below is a table of predicted ¹H NMR chemical shifts based on computational models and data from analogous compounds. The predictions are typically performed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)) and often include solvent effects through models like the Polarizable Continuum Model (PCM). liverpool.ac.uk
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (ethyl) | 1.2-1.4 | Triplet | ~7.1 |
| CH₂ (ethyl) | 4.2-4.4 | Quartet | ~7.1 |
| CH (α-carbon) | 4.8-5.0 | Singlet/Triplet* | - |
| CH₂ (next to C=O) | 2.8-3.0 | Triplet | ~7.3 |
| CH₂ (chain) | 1.5-1.7 | Sextet | ~7.4 |
| CH₂ (chain) | 1.2-1.4 | Sextet | ~7.4 |
| CH₃ (heptanoyl) | 0.8-1.0 | Triplet | ~7.3 |
The multiplicity of the α-proton can be complex and may appear as a singlet or a triplet depending on the coupling with adjacent protons.
Predicted ¹³C NMR Chemical Shifts
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. The carbonyl carbons and the carbon bearing the chlorine atom are expected to be significantly downfield.
The following table presents the predicted ¹³C NMR chemical shifts for this compound, calculated using DFT methods.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | 165-168 |
| C=O (ketone) | 198-202 |
| C-Cl | 60-65 |
| O-CH₂ | 62-64 |
| CH₂ (next to C=O) | 40-43 |
| CH₂ (chain) | 25-28 |
| CH₂ (chain) | 22-24 |
| CH₃ (heptanoyl) | 13-15 |
| O-CH₂-CH₃ | 13-15 |
Predicted IR Vibrational Frequencies
The IR spectrum is determined by the vibrational modes of the molecule. Specific functional groups exhibit characteristic absorption bands. For this compound, the most prominent features are expected to be the C=O stretching vibrations of the ester and ketone groups.
Theoretical calculations can predict these vibrational frequencies. nanobioletters.com The table below lists the predicted IR absorption frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C-H (alkane) | Stretching | 2850-3000 |
| C=O (ester) | Stretching | 1735-1750 |
| C=O (ketone) | Stretching | 1715-1730 |
| C-O (ester) | Stretching | 1100-1300 |
| C-Cl | Stretching | 600-800 |
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Greener Synthetic Routes
The traditional synthesis of α-chloro-β-keto esters often involves chlorinating agents like sulfuryl chloride or N-chlorosuccinimide (NCS), which can present environmental and safety challenges. Future research must prioritize the development of more sustainable and greener synthetic methodologies.
Key Research Thrusts:
Alternative Chlorinating Agents: Investigation into benign chlorinating agents, such as those derived from hypervalent iodine compounds or electrochemical methods, could mitigate the use of hazardous reagents. jku.at For instance, in situ generation of electrophilic chlorine sources under mild conditions represents a promising frontier. jku.at
Biocatalysis: The use of enzymes, such as haloperoxidases, for the direct chlorination of β-keto esters offers a highly selective and environmentally friendly alternative. acs.org Similarly, lipase-catalyzed transesterification presents a mild, solvent-free approach to synthesizing β-keto ester precursors. google.com
Green Solvents and Conditions: A shift towards solvent-free reaction conditions or the use of green solvents (e.g., water, ionic liquids, or deep eutectic solvents) can significantly reduce the environmental footprint of the synthesis. Research exploring microwave-assisted or ultrasound-promoted synthesis could also lead to more efficient and cleaner processes.
| Greener Synthesis Approach | Potential Advantages | Research Focus |
| Biocatalysis (e.g., Haloperoxidases) | High selectivity, mild conditions, reduced waste. | Enzyme screening, protein engineering, process optimization. acs.orgrsc.org |
| Electrochemical Synthesis | Avoids stoichiometric chemical oxidants, precise control. | Electrode material development, electrolyte optimization. |
| Hypervalent Iodine Reagents | Milder reaction conditions, alternative to traditional chlorinating agents. | Development of recyclable reagents, investigation of catalytic systems. jku.at |
| Flow Chemistry | Improved safety and scalability, better heat and mass transfer. | Reactor design, integration with real-time analytics. researchgate.net |
Exploration of Novel Catalytic Systems for Enantioselective Transformations
The chlorine-bearing α-carbon of Ethyl 2-chloro-3-oxoheptanoate is a stereocenter, making the development of enantioselective reactions a critical area of research. Controlling the stereochemistry is paramount for applications in drug synthesis, where a specific enantiomer is often responsible for the desired biological activity. acs.org
Future research should focus on new catalytic systems that can control the stereochemistry during the synthesis of the compound or in its subsequent transformations.
Organocatalysis: Chiral organocatalysts, such as Cinchona alkaloids and their derivatives, have shown great promise in the asymmetric α-chlorination of β-keto esters, achieving high yields and enantioselectivities. acs.orgnih.govjst.go.jpthieme-connect.com Further exploration of novel bifunctional organocatalysts could lead to even more efficient and selective systems. thieme-connect.com
Metal-Based Catalysis: Chiral metal complexes, for example, those based on Zinc, can catalyze the enantioselective chlorination of β-ketoesters. mdpi.com Research into new ligand designs and earth-abundant metal catalysts could provide more cost-effective and sustainable options.
Biocatalytic Reduction: Ketoreductases (KREDs) have been successfully used for the dynamic reductive kinetic resolution of similar aryl α-chloro β-keto esters, yielding chiral α-chloro-β-hydroxy esters with high diastereoselectivity and enantioselectivity. rsc.orgccspublishing.org.cn Engineering KREDs to specifically target this compound could provide access to valuable chiral building blocks. ccspublishing.org.cn
| Catalytic System | Target Transformation | Potential Outcome | Representative Catalyst Classes |
| Organocatalysis | Asymmetric α-chlorination | Enantiomerically enriched this compound. | Cinchona alkaloids, Diaminomethylenemalononitrile. nih.govjst.go.jp |
| Metal Catalysis | Asymmetric α-chlorination | Enantiomerically enriched this compound. | PyBidine-Zn(OAc)2 complexes. mdpi.com |
| Biocatalysis (KREDs) | Stereoselective reduction of the keto group | Chiral ethyl 2-chloro-3-hydroxyheptanoate diastereomers. rsc.orgresearchgate.net | Engineered ketoreductases from Candida or Lactobacillus species. researchgate.netresearchgate.net |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. For a reactive intermediate like this compound, flow chemistry can provide superior control over reaction parameters.
Continuous Synthesis: Developing a continuous flow process for the chlorination of ethyl 3-oxoheptanoate would allow for better temperature control, reduced reaction times, and safer handling of potentially hazardous reagents. This has been demonstrated for related processes, such as the green chlorination of aryl α-chloro β-keto esters. rsc.orgresearchgate.net
Automated Platforms: Integrating the flow synthesis of this compound with automated platforms would enable high-throughput screening of reaction conditions and catalysts. This could accelerate the discovery of new transformations and the rapid synthesis of compound libraries for biological screening.
Advanced Computational Modeling for Structure-Reactivity Correlations
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. Applying these methods to this compound can guide experimental work and accelerate discovery.
DFT Calculations: Density Functional Theory (DFT) can be used to model the electronic structure and predict the reactivity of the compound. This can help in understanding the mechanisms of known reactions and predicting the feasibility of new transformations.
Catalyst Design: Computational modeling can aid in the rational design of new catalysts for enantioselective reactions. By simulating the interaction between the substrate and the catalyst, researchers can identify key structural features that control stereoselectivity. ccspublishing.org.cn
Reaction Pathway Analysis: Modeling can elucidate complex reaction pathways, including the identification of transition states and potential side products. This knowledge is crucial for optimizing reaction conditions to maximize the yield of the desired product. acs.org
Discovery of Undiscovered Synthetic Applications as a Building Block
The rich functionality of this compound makes it a versatile precursor for a wide range of molecular structures, yet many of its potential applications remain untapped.
Heterocycle Synthesis: The 1,3-dicarbonyl moiety combined with the α-chloro substituent is an ideal template for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in medicinal chemistry. nih.govresearchgate.net
Cascade Reactions: The multiple reactive sites allow for the design of novel cascade or domino reactions, where several bonds are formed in a single operation. This approach can significantly increase synthetic efficiency and complexity.
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles in SN2-type reactions, allowing for the introduction of diverse functional groups at the α-position. jku.at Exploring reactions with novel carbon, nitrogen, oxygen, and sulfur nucleophiles could lead to new classes of compounds with interesting properties.
Precursor to Other Synthons: The compound can serve as a precursor to other valuable synthetic intermediates, such as α-amino-β-keto esters or α-hydroxy esters, through transformations like reductive amination or stereoselective reduction. beilstein-journals.orgvulcanchem.com
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 2-chloro-3-oxoheptanoate, and how do reaction conditions influence yield?
this compound can be synthesized via Claisen condensation of ethyl bromoacetate with a β-ketoester precursor under acidic or basic catalysis. For example, analogous compounds like ethyl 3-methyl-3-ethoxycarbonyl-4-oxopentanoate were prepared by condensing ethyl bromoacetate with ethyl 2-methyl-3-oxobutanonate at reduced pressure (3 mm Hg), yielding 50% after distillation . Hydrolysis steps using concentrated HCl or other acids are critical for intermediate purification. Reaction temperature, solvent choice (e.g., ethanol or THF), and catalyst type (e.g., NaOEt or H₂SO₄) significantly impact yield and purity.
Q. How is this compound characterized spectroscopically, and what key analytical data should researchers prioritize?
Key characterization methods include:
- Mass Spectrometry (MS): Look for molecular ion peaks (e.g., m/z 164.59 for C₆H₉ClO₃ in related compounds) and fragmentation patterns (e.g., loss of CO or Cl groups) .
- NMR: Prioritize ¹H NMR signals for the ester group (δ ~4.2 ppm for CH₂CH₃), ketone (δ ~3.5 ppm), and chloro-substituted carbon (δ ~4.8 ppm) .
- Elemental Analysis: Compare calculated vs. experimental values for C, H, and Cl (e.g., Anal. Calcd: C 64.27%, H 7.19%; Found: C 64.15%, H 7.23% in analogous thiophene derivatives) .
Advanced Research Questions
Q. How can researchers optimize the Claisen condensation step to mitigate low yields in this compound synthesis?
Low yields (e.g., 3% in some thiophene syntheses ) often arise from side reactions like keto-enol tautomerization or over-hydrolysis. Optimization strategies include:
Q. What experimental discrepancies exist in reported yields for this compound derivatives, and how can they be resolved?
Discrepancies in yields (e.g., 20–22% vs. 3% in thiophene synthesis ) may stem from:
- Purity of Reagents: Trace moisture in phosphorus trisulfide (used in cyclization) can drastically reduce efficiency.
- Distillation Techniques: Fractional vs. vacuum distillation affects recovery of volatile intermediates.
- Analytical Validation: Cross-check yields via GC-MS or HPLC to confirm reproducibility .
Q. What safety protocols are critical when handling this compound, given its structural similarity to hazardous chloroesters?
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and respirators to avoid inhalation/contact .
- Ventilation: Perform reactions in fume hoods due to toxic gas release (e.g., HCl) during hydrolysis .
- Waste Disposal: Neutralize acidic byproducts before disposal to prevent environmental contamination .
Q. How can this compound be leveraged to synthesize bioactive heterocycles, and what methodological challenges arise?
The compound serves as a precursor for pyrazole or thiophene derivatives via cyclocondensation with hydrazines or sulfurizing agents. Challenges include:
- Regioselectivity: Competing nucleophilic attack sites (keto vs. chloro groups) require careful pH control.
- Byproduct Formation: Use scavengers like molecular sieves to absorb HCl released during cyclization .
Methodological Resources
- Synthetic Procedures: Refer to The American Chemical Society’s protocols for analogous β-ketoester condensations .
- Safety Guidelines: Follow Agilent Technologies’ OSHA-compliant protocols for chloroethanol derivatives .
- Analytical Standards: Validate purity using CAS 609-15-4 (Ethyl 2-chloroacetoacetate) as a reference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
